3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid
Übersicht
Beschreibung
3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid, also known as EACA, is a synthetic amino acid derivative that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 261.27 g/mol. EACA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Wirkmechanismus
3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid works by inhibiting the activity of plasminogen activators, which are enzymes that convert plasminogen to plasmin, a protease that breaks down blood clots. By inhibiting plasminogen activation, this compound prevents the breakdown of blood clots and promotes hemostasis.
Biochemical and Physiological Effects:
In addition to its anti-fibrinolytic effects, this compound has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and to protect against oxidative stress. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid in lab experiments is its ability to inhibit fibrinolysis without affecting other aspects of hemostasis. This makes it a valuable tool for studying the role of fibrinolysis in various physiological processes. However, this compound has some limitations as well. It can be toxic at high concentrations, and its effects can be influenced by other factors such as pH and temperature.
Zukünftige Richtungen
There are many potential future directions for research on 3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid. One area of interest is the development of new anticoagulant and thrombolytic drugs based on the structure of this compound. Another area of interest is the study of this compound's anti-inflammatory and anti-oxidant properties, and its potential use as a therapeutic agent for diseases such as arthritis and cardiovascular disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various physiological processes.
Wissenschaftliche Forschungsanwendungen
3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid has been extensively studied for its ability to inhibit fibrinolysis, the process by which blood clots are dissolved. This makes it a valuable tool in the study of hemostasis and thrombosis, as well as in the development of new anticoagulant and thrombolytic drugs. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of diseases.
Eigenschaften
IUPAC Name |
3-[(2-ethoxy-2-oxoethyl)carbamoylamino]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-2-19-10(15)7-13-12(18)14-9-5-3-4-8(6-9)11(16)17/h3-6H,2,7H2,1H3,(H,16,17)(H2,13,14,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOGQXFIZGFZJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=CC=CC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.